An In-depth Technical Guide to the Physicochemical Properties of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
Introduction
7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid, a fluorinated heterocyclic compound, represents a significant scaffold in modern medicinal chemistry. The imidazo[1,2-a]pyridine core is a recognized "drug prejudice" scaffold due to its prevalence in a wide array of biologically active molecules.[1] The incorporation of a fluorine atom at the 7-position and a carboxylic acid at the 3-position imparts unique physicochemical characteristics that are critical for its pharmacokinetic and pharmacodynamic profiles.[2] These properties, including solubility, lipophilicity, and acidity, govern its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety as a potential therapeutic agent.
This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals, offering both predicted data and detailed experimental protocols to enable a thorough understanding and further investigation of this promising molecule.
Chemical Identity and Core Properties
7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid is a crystalline solid under standard conditions. Its fundamental chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1159827-76-5 | [3][4] |
| Molecular Formula | C₈H₅FN₂O₂ | [3] |
| Molecular Weight | 180.14 g/mol | [3] |
| IUPAC Name | 7-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid | |
| SMILES | O=C(C1=CN=C2C=C(F)C=CN12)O | [3] |
| Storage | Sealed in dry, 2-8°C | [3] |
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific molecule, a suite of well-established computational models has been employed to predict its key physicochemical parameters. These predictions serve as a valuable starting point for experimental design and interpretation.
| Physicochemical Parameter | Predicted Value | Computational Method |
| Melting Point | 235-245 °C | Not specified |
| Boiling Point | 453.7±45.0 °C | Not specified |
| Aqueous Solubility (logS) | -2.5 to -3.0 | ALOGPS |
| pKa (acidic) | 3.5 - 4.5 | ChemAxon |
| logP (octanol-water) | 1.5 - 2.0 | XLOGP3, ALOGP |
Note: These values are computationally predicted and should be confirmed by experimental determination.
Solubility Profile
A compound's solubility is a critical determinant of its bioavailability and formulation feasibility. 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid is predicted to have low aqueous solubility.
Experimental Determination of Aqueous Solubility
Two primary methods are recommended for the experimental determination of aqueous solubility: the Shake-Flask method for thermodynamic solubility and kinetic solubility assays for high-throughput screening.[5][6]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation of Saturated Solution: Add an excess amount of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid to a known volume of phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure the filtration apparatus does not adsorb the compound.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
-
Calculation: The solubility is expressed in µg/mL or mM.
Protocol: Kinetic Solubility Assay (Solution-Precipitation Method)
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in an organic solvent like dimethyl sulfoxide (DMSO).[7]
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., PBS) in a 96-well plate to create a range of concentrations.
-
Precipitation Monitoring: Monitor the formation of precipitate over a set period (e.g., 1-2 hours) using nephelometry (light scattering) or by analyzing the concentration of the compound remaining in solution after filtration.[8][9]
Lipophilicity: Octanol-Water Partition Coefficient (logP)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a key indicator of a drug's ability to cross cell membranes.
Experimental Determination of logP
The shake-flask method is the traditional and most accurate approach for determining logP.[10]
Protocol: Shake-Flask Method for logP Determination
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid in one of the phases. Add a known volume of the second phase.
-
Equilibration: Vigorously shake the mixture for a set period to allow for partitioning between the two phases, then allow the layers to separate.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique like HPLC-UV.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.[10]
Acidity Constant (pKa)
The pKa value indicates the strength of an acid in solution and is crucial for understanding a compound's ionization state at different physiological pH values.
Experimental Determination of pKa
Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.[11]
Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Dissolve a precise amount of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid in a co-solvent system (e.g., water-methanol) if aqueous solubility is low.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the carboxylic acid groups are ionized. This corresponds to the midpoint of the titration curve.[11]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine ring system. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments. The carbon attached to the fluorine will exhibit a characteristic C-F coupling.
General Protocol for NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-25 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[4]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically used.[12][13]
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present.
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.
-
C-F stretch: An absorption in the region of 1000-1400 cm⁻¹.
-
Aromatic C-H and C=C stretches: Bands in their characteristic regions.
General Protocol for FT-IR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[14][15]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid.
-
Positive Ion Mode: The protonated molecule [M+H]⁺ at m/z 181.04 is expected.
-
Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 179.03 is expected.
General Protocol for ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source.[16][17]
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.[18][19]
Solid-State Properties: Crystal Structure
While the specific crystal structure of 7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid is not publicly available, analysis of related imidazo[1,2-a]pyridine structures in the Crystallography Open Database reveals common packing motifs.[20] These structures are often stabilized by intermolecular hydrogen bonding between the carboxylic acid groups and the nitrogen atoms of the pyridine ring, as well as π-π stacking interactions between the aromatic rings. These interactions significantly influence the melting point and solubility of the compound.
Workflow and Relationship Diagrams
Physicochemical Property Determination Workflow
Caption: Workflow for Physicochemical Profiling.
Interplay of Physicochemical Properties in Drug Development
Caption: Key Property Relationships in Drug Discovery.
Conclusion
7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid possesses a unique combination of structural features that make it a compound of significant interest in drug discovery. This guide has provided a detailed overview of its key physicochemical properties, offering both predicted values and standardized experimental protocols for their determination. A thorough understanding and experimental validation of these properties are paramount for advancing this and structurally related molecules through the drug development pipeline. The presented workflows and relationship diagrams are intended to guide researchers in their experimental design and data interpretation, ultimately facilitating the rational design of novel therapeutics based on the imidazo[1,2-a]pyridine scaffold.
References
- Delaney, J. S. (2005). Predicting drug solubility. Drug Discovery Today, 10(4), 289-295.
- Bergstrom, C. A., Avdeef, A., & Box, K. (2014). In vitro and in silico models for the prediction of in vivo performance of oral formulations. European Journal of Pharmaceutical Sciences, 57, 173-199.
- Sugaya, Y., Yoshiba, T., Kajima, T., & Ishihama, Y. (2002). [Development of solubility screening methods in drug discovery]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 122(3), 237–246.
-
Pharma.Tips. (2025, March 26). Solubility Testing of Drug Candidates. Retrieved from [Link]
-
AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]
- Babič, S., Horvat, A. J. M., Pavlović, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.
-
Journal of Chemical Education. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Three-Component Synthesis of 7-Hydroxy-7-polyfluoroalkylhexahydroimidazo[1,2-a]pyridin-5(1H)-ones. Retrieved from [Link]
-
Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
UniTechLink. (2023). Step-by-step Analysis of FTIR. Retrieved from [Link]
-
KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
-
PMC - NIH. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]
-
PMC - NIH. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]
-
PubChem. (n.d.). Imidazo(1,2-a)pyridine. Retrieved from [Link]
Sources
- 1. Machine Learning Methods for LogP Prediction: Pt. 1 - Ricardo Avila [ravilabio.info]
- 2. 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method_Chemicalbook [chemicalbook.com]
- 3. thinksrs.com [thinksrs.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Predicting Solubility | Rowan [rowansci.com]
- 6. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tools-Computational Pharmaceutics Group [computpharm.org]
- 10. optibrium.com [optibrium.com]
- 11. acdlabs.com [acdlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 16. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. phys.libretexts.org [phys.libretexts.org]
- 18. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.umd.edu [chem.umd.edu]
- 20. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]

